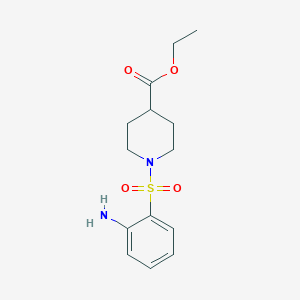

Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H20N2O4S and a molecular weight of 312.39 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with an ethyl ester group, a sulfonyl group, and an aminophenyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate typically involves the reaction of 2-aminobenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Ethyl 1-((2-chloropyridin-3-yl)sulfonyl)piperidine-4-carboxylate: Similar structure but with a chloropyridinyl group instead of an aminophenyl group.

Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate: Contains a methylpyridinyl group instead of an aminophenyl group.

Uniqueness

Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an aminophenyl group and a sulfonyl group allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .

Biological Activity

Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including data tables, case studies, and detailed research insights.

Overview of the Compound

This compound is a derivative of piperidine, a structural motif widely recognized for its pharmacological properties. The compound's structure incorporates a sulfonamide group and an ethyl ester, which may contribute to its biological activities.

Anticancer Properties

Several studies have demonstrated the potential anticancer properties of compounds related to this compound. For instance, Mannich bases, which include similar structural features, have shown promising results against various cancer cell lines:

- Cytotoxicity : Some Mannich bases exhibited cytotoxicity that was 2.5 to 5.2 times higher than the standard drug 5-fluorouracil against human colon cancer cell lines .

- Mechanism of Action : The anticancer activity is often attributed to mechanisms such as DNA topoisomerase inhibition and alkylation of cellular components, which lead to apoptosis in cancer cells .

Antibacterial Activity

The antibacterial properties of compounds with similar structures have also been explored:

- Inhibition of Pathogens : Compounds derived from piperidine have demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : Many piperidine derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is pivotal for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Sulfonamide Group | Enhances antibacterial properties |

| Piperidine Ring | Contributes to anticancer activity |

| Ethyl Ester | Affects solubility and bioavailability |

Research indicates that modifications to the piperidine ring and the introduction of various substituents can significantly impact the compound's efficacy against different biological targets .

Case Studies

- Anticancer Study : A study focusing on a series of Mannich bases derived from piperidine showed that specific substitutions led to enhanced cytotoxicity against HepG2 liver cancer cells. The most active compounds had IC50 values significantly lower than those of conventional chemotherapeutics .

- Antibacterial Screening : Another study evaluated the antibacterial effects of synthesized piperidine derivatives against multiple bacterial strains. The findings revealed that certain compounds exhibited strong inhibition, suggesting potential for development into therapeutic agents .

Properties

CAS No. |

1306105-18-9 |

|---|---|

Molecular Formula |

C14H20N2O4S |

Molecular Weight |

312.39 g/mol |

IUPAC Name |

ethyl 1-(2-aminophenyl)sulfonylpiperidine-4-carboxylate |

InChI |

InChI=1S/C14H20N2O4S/c1-2-20-14(17)11-7-9-16(10-8-11)21(18,19)13-6-4-3-5-12(13)15/h3-6,11H,2,7-10,15H2,1H3 |

InChI Key |

ZNMQCRYFARPADL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.